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Introduction
PF-05089771 is a potent and highly selective, peripherally restricted inhibitor of the voltage-

gated sodium channel Nav1.7.[1] Human genetic studies have identified Nav1.7 as a critical

channel in pain signaling, making it a key target for the development of novel analgesics. Loss-

of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital

insensitivity to pain, while gain-of-function mutations are linked to extreme pain disorders.[2][3]

PF-05089771 was developed to selectively block this channel with the aim of treating various

pain states, including neuropathic pain.

These application notes provide a summary of the use of PF-05089771 in preclinical models,

detailing its mechanism of action, efficacy in various pain models, and relevant experimental

protocols. Despite promising preclinical indications, it is important to note that PF-05089771

showed disappointing results in clinical trials for painful diabetic neuropathy when administered

systemically, leading to the discontinuation of its development for this indication.[4] However,

recent preclinical studies have shown significant analgesic effects with intrathecal

administration.

Mechanism of Action
PF-05089771 is an aryl sulfonamide that acts as a state-dependent inhibitor of Nav1.7,

showing significantly higher potency for the inactivated state of the channel over the resting
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state.[5][6] This mechanism of action suggests that PF-05089771 preferentially targets neurons

that are in a depolarized, high-frequency firing state, which is characteristic of neuropathic pain

conditions. The interaction of PF-05089771 is with the voltage-sensing domain (VSD) of

domain 4 (VSD4) of the Nav1.7 channel.[5][6]

The selectivity of PF-05089771 for Nav1.7 is a key feature, with significantly lower potency

against other sodium channel subtypes, which is intended to minimize off-target effects.[1]

Signaling Pathway of Nav1.7 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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